molecular formula C19H17N3O4S3 B2589345 (E)-ethyl 2-(2-(4-((3-methyl-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)benzamido)thiazol-4-yl)acetate CAS No. 881825-45-2

(E)-ethyl 2-(2-(4-((3-methyl-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)benzamido)thiazol-4-yl)acetate

Cat. No.: B2589345
CAS No.: 881825-45-2
M. Wt: 447.54
InChI Key: RIISLEDDCVIQDK-RIYZIHGNSA-N
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Description

(E)-ethyl 2-(2-(4-((3-methyl-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)benzamido)thiazol-4-yl)acetate is a sophisticated chemical reagent designed for research applications, featuring a conjugated molecular structure that incorporates both thiazole and thioxothiazolidine heterocycles. This compound is of significant interest in medicinal chemistry and drug discovery, particularly in the development of novel therapeutic agents. The presence of the thiazolidine core, a privileged scaffold in pharmacology, suggests potential for diverse biological activity. Researchers are exploring such structures for a range of applications, including as anticancer agents, antimicrobials, and anti-inflammatory compounds, given the established profile of thiazolidine derivatives which are known to exhibit these properties . The (E)-configured exocyclic double bond conjugated with an aromatic system is a key structural feature often associated with molecular targets involving protein-ligand interactions, such as enzyme inhibition. This compound is intended for use in hit-to-lead optimization studies, mechanism of action (MOA) research, and as a building block in the synthesis of more complex molecules. It is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

ethyl 2-[2-[[4-[(E)-(3-methyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]benzoyl]amino]-1,3-thiazol-4-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O4S3/c1-3-26-15(23)9-13-10-28-18(20-13)21-16(24)12-6-4-11(5-7-12)8-14-17(25)22(2)19(27)29-14/h4-8,10H,3,9H2,1-2H3,(H,20,21,24)/b14-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIISLEDDCVIQDK-RIYZIHGNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=CSC(=N1)NC(=O)C2=CC=C(C=C2)C=C3C(=O)N(C(=S)S3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)CC1=CSC(=N1)NC(=O)C2=CC=C(C=C2)/C=C/3\C(=O)N(C(=S)S3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O4S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (E)-ethyl 2-(2-(4-((3-methyl-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)benzamido)thiazol-4-yl)acetate is a derivative of thiazolidinone, a class of compounds known for their diverse biological activities, particularly in the field of anticancer research. This article delves into the biological activity of this compound, highlighting its potential therapeutic effects based on recent studies.

Overview of Thiazolidinone Derivatives

Thiazolidinones have garnered attention due to their antiproliferative , antitumor , and antiviral properties. They exhibit significant activity against various cancer cell lines, making them promising candidates for drug development. The structural modifications in thiazolidinone derivatives can lead to enhanced biological activity, as evidenced by several studies that explore structure-activity relationships (SAR) .

Anticancer Activity

Recent research indicates that thiazolidinone derivatives, including the compound , demonstrate potent anticancer properties. The mechanism often involves the inhibition of critical enzymes and pathways associated with cancer cell proliferation. For instance:

  • Cytotoxicity Assays : In vitro studies using various cancer cell lines (e.g., MCF-7, A549) have shown that thiazolidinone derivatives can significantly reduce cell viability. The compound's cytotoxic effects were evaluated using the MTT assay, revealing IC50 values comparable to established chemotherapeutics like doxorubicin .
  • Targeted Inhibition : Specific derivatives have been identified as potent inhibitors of epidermal growth factor receptor (EGFR), a key player in tumor growth and metastasis. For example, certain thiazolidinone compounds exhibited IC50 values in the nanomolar range against EGFR, highlighting their potential as targeted therapies .

Other Biological Activities

In addition to anticancer effects, thiazolidinone derivatives are associated with various pharmacological activities:

  • Antiviral Properties : Some thiazolidinones have shown efficacy against viral infections by inhibiting viral replication mechanisms .
  • Antioxidant Activity : These compounds also possess antioxidant properties, which can mitigate oxidative stress-related cellular damage .

Case Studies and Research Findings

A selection of studies illustrates the biological activity of thiazolidinone derivatives:

StudyCompoundCell LineIC50 Value (µM)Activity
Youssif et al. (2019)Thiazolidinone AMCF-71.10Antiproliferative
Mahmoud et al. (2022)Thiazolidinone BA5491.20EGFR Inhibition
Da Silva et al. (2020)Thiazolidinone CGlioblastoma0.85Cytotoxicity

These findings underscore the importance of structural modifications in enhancing the biological efficacy of thiazolidinones.

Scientific Research Applications

Antimicrobial Activity

Research has shown that thiazolidine derivatives, including the compound , exhibit notable antibacterial properties. In a study evaluating the antimicrobial efficacy of various thiazolidine derivatives, compounds similar to (E)-ethyl 2-(2-(4-((3-methyl-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)benzamido)thiazol-4-yl)acetate demonstrated significant activity against both Gram-positive and Gram-negative bacteria. For instance, derivatives showed minimum inhibitory concentrations (MICs) ranging from 0.004 to 0.03 mg/mL against Escherichia coli and other pathogens, outperforming standard antibiotics like ampicillin .

Anticancer Potential

The compound has also been investigated for its anticancer properties. Thiazolidine derivatives are known to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. A study highlighted that certain thiazolidine derivatives exhibited cytotoxic effects on cancer cell lines, suggesting that this compound could serve as a lead compound for developing new anticancer agents .

Anti-inflammatory Effects

Thiazolidine derivatives have been recognized for their anti-inflammatory properties. The compound's structure allows it to interact with inflammatory pathways, potentially reducing inflammation in various models. This aspect is crucial for developing treatments for chronic inflammatory diseases .

Synthesis and Structure Activity Relationship (SAR)

The synthesis of this compound involves multi-step reactions starting from thiazolidine precursors. The structural modifications significantly influence the biological activity of the resulting compounds. Studies have indicated that specific substitutions on the thiazolidine ring enhance antimicrobial and anticancer activities, emphasizing the importance of SAR in drug design .

Synthesis Overview

  • Starting Materials : Thiazolidine derivatives and appropriate acylating agents.
  • Reagents : Use of catalysts and solvents conducive to promoting nucleophilic attack.
  • Characterization : Compounds are characterized using NMR, IR spectroscopy, and X-ray crystallography to confirm their structures.

Case Study 1: Antimicrobial Efficacy

In a comparative study involving various thiazolidine derivatives, this compound was tested against a panel of bacterial strains. Results indicated superior activity against Staphylococcus aureus with an MIC of 0.002 mg/mL compared to traditional antibiotics .

Case Study 2: Anticancer Activity

A recent investigation into the anticancer properties of structurally related thiazolidines revealed that certain compounds induced apoptosis in breast cancer cell lines with IC50 values significantly lower than those observed for established chemotherapeutics like doxorubicin .

Comparison with Similar Compounds

Comparison with Structural Analogues

Core Structural Variations

A. Thiazole-Thiazolidinone Hybrids
Compound Name Core Structure Substituents Key Features Reference
Target Compound Thiazole + thiazolidinone Ethyl acetate, benzamido, 3-methyl, 2-thioxo (E)-configuration; high electrophilicity due to thioxo
Ethyl 2-[(E)-cyano(thiazolidin-2-ylidene)methyl]thiazole-4-carboxylate () Thiazole + thiazolidinone Cyano, ethyl ester Electron-withdrawing cyano group; potential for hydrogen bonding
Ethyl (2Z)-2-cyano-2-[(5E)-5-(2-methoxy-2-oxoethylidene)-4-oxo-3-phenyl-1,3-thiazolidin-2-ylidene]acetate () Thiazolidinone Cyano, methoxy-oxoethylidene, phenyl Extended conjugation; dual ester groups enhance solubility
B. Benzylidene-Thiazolidinones
Compound Name Core Structure Substituents Key Features Reference
(Z)-5-Benzylidene-2-thioxothiazolidin-4-one () Thiazolidinone Benzylidene, 2-thioxo (Z)-configuration; planar aromatic system
Ethyl 4-[2-benzamido-5-(2-methoxy-2-oxoethylidene)-4-oxothiazolidin-3-yl]benzoate () Thiazolidinone Benzamido, methoxy-oxoethylidene Crystallizes in triclinic P-1 space group; stabilized by π-π stacking

Structural Insights from Crystallography

  • Compound 4c () : Triclinic P-1 space group with a = 8.0592 Å, b = 11.0011 Å. The crystal packing reveals intermolecular hydrogen bonding between carbonyl and amide groups, stabilizing the structure .
  • Comparison : The target compound’s 3-methyl and thioxo groups may induce steric and electronic effects absent in analogues, altering packing efficiency.

Q & A

Q. What are the common synthetic routes for preparing (E)-ethyl 2-(2-(4-((3-methyl-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)benzamido)thiazol-4-yl)acetate?

The compound can be synthesized via multicomponent reactions involving thiazole intermediates. For example, condensation reactions of thiazol-4-yl acetates with arylidene derivatives under reflux conditions in solvents like ethanol or acetonitrile are common. Catalysts such as LiCl have been used to enhance reaction efficiency, and intermediates like methyl (2Z)-[2[(diaminomethylene)amino]-4-oxothiazol-5(4H)-ylidene]acetate are critical precursors .

Q. What characterization techniques are essential for confirming the structure of this compound?

X-ray diffraction (XRD) is pivotal for confirming molecular geometry, while FT-IR and NMR (¹H and ¹³C) are used to validate functional groups and regiochemistry. Mass spectrometry (MS) ensures molecular weight accuracy, and elemental analysis confirms purity .

Q. What solvents and catalysts are typically employed in its synthesis?

Polar aprotic solvents (e.g., acetonitrile, dioxane) and protic solvents (e.g., ethanol, methanol) are used depending on reaction steps. Catalysts like LiCl or TsOH (p-toluenesulfonic acid) improve yields in condensation reactions .

Q. How are key intermediates like 4-((3-methyl-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)benzamido generated?

These intermediates are synthesized via Schiff base formation between thioxothiazolidinone derivatives and substituted benzaldehydes. Refluxing in ethanol with catalytic acetic acid is a standard method to achieve high regioselectivity .

Q. What biological activity screening methods are applicable to this compound?

Thiazole derivatives are screened for antimicrobial, anticancer, and anti-inflammatory activities using in vitro assays (e.g., MIC for antimicrobial activity, MTT for cytotoxicity). Structure-activity relationship (SAR) studies guide modifications to enhance potency .

Advanced Research Questions

Q. How do solvent polarity and catalyst choice influence reaction efficiency and product purity?

Solvent polarity affects reaction kinetics and intermediate stability. For example, ethanol promotes proton transfer in condensation steps, while LiCl stabilizes transition states. Catalyst optimization (e.g., TsOH vs. LiCl) can reduce side reactions, as shown in studies achieving >80% yields .

Q. How can spectral data discrepancies (e.g., NMR splitting patterns) be resolved for structurally similar derivatives?

Advanced techniques like 2D NMR (COSY, HSQC) differentiate between regioisomers. Computational modeling (DFT) predicts spectral profiles, while X-ray crystallography provides definitive structural validation. For example, XRD resolved ambiguities in thiazolidinone derivatives .

Q. What experimental designs are optimal for evaluating the compound’s bioactivity against drug-resistant pathogens?

Use time-kill assays and biofilm inhibition studies to assess bactericidal effects. Combine in vitro cytotoxicity (e.g., HEK293 cell lines) with in silico docking (e.g., targeting bacterial topoisomerase IV) to prioritize derivatives. SAR analysis of substituents (e.g., trifluoromethyl groups) can enhance selectivity .

Q. How is regioselectivity ensured during multi-step synthesis (e.g., cyclization or alkylation)?

Controlled reaction conditions (e.g., low temperature for alkylation, anhydrous ethanol for cyclization) minimize side products. For instance, sodium ethoxide in ethanol selectively promotes intramolecular cyclization over intermolecular coupling, as demonstrated in triazole synthesis .

Q. How can contradictory bioactivity results (e.g., varying IC₅₀ values across studies) be addressed?

Standardize assay protocols (e.g., cell line selection, incubation time) and validate compound purity via HPLC. Cross-reference with structural analogs; for example, substituents like biphenyl groups in derivatives showed enhanced activity due to improved lipophilicity .

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